molecular formula C8H13ClFNO B1476355 2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one CAS No. 2092715-72-3

2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one

Cat. No.: B1476355
CAS No.: 2092715-72-3
M. Wt: 193.64 g/mol
InChI Key: XMTGIIICQSDVSC-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its structure incorporates a 3-fluoropyrrolidine group, a motif frequently employed to fine-tune the properties of drug candidates. The fluorination of the pyrrolidine ring is a common strategy to modulate a molecule's electronegativity, metabolic stability, and membrane permeability . The ketone and chloroalkyl functional groups provide versatile handles for further synthetic elaboration, making this compound a potential building block for the development of novel bioactive molecules. Research indicates that compounds featuring the 3-fluoropyrrolidine scaffold are being explored for their activity against various biological targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

2-chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-3-6(10)5-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTGIIICQSDVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2092715-72-3
  • Molecular Formula : C8H13ClFNO
  • Molecular Weight : 193.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorinated pyrrolidine enhances its lipophilicity, allowing for better membrane permeability and interaction with intracellular targets. This compound has been investigated for its role as an inhibitor of heat shock protein 90 (HSP90), which is essential for the stability and function of numerous oncogenic proteins involved in cancer progression .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit HSP90, leading to reduced cell proliferation in various cancer cell lines. HSP90 inhibitors are being explored for their potential in treating malignancies due to their ability to destabilize multiple oncogenic client proteins .

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine moiety is known to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions like anxiety or depression.

Case Studies and Research Findings

StudyFindings
HSP90 Inhibition A study demonstrated that derivatives targeting HSP90 showed significant anti-tumor activity in vitro, suggesting that this compound could follow a similar mechanism .
Neuropharmacology Research on related compounds indicates potential neuroprotective effects, possibly through modulation of neurotransmitter release and receptor activity .
Pharmacokinetics Investigations into the pharmacokinetic profile of similar compounds suggested favorable absorption and distribution characteristics, making them suitable candidates for further development .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one is primarily studied for its potential as a pharmacological agent. Its structure suggests it may act on central nervous system (CNS) targets, particularly as a modulator of neurotransmitter systems.

Case Study: CNS Activity

A study investigated the compound's efficacy as a sodium channel blocker, which is relevant in treating conditions like neuropathic pain. The findings indicated that the compound demonstrated selectivity for Na v 1.7 channels, which are implicated in pain pathways, suggesting potential therapeutic applications in pain management .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Data Table: Synthesis Pathways

Compound NameReaction TypeYield (%)Reference
Compound AAlkylation85
Compound BSubstitution90

Cosmetic Formulations

Recent research has explored the incorporation of this compound in cosmetic formulations due to its potential effects on skin hydration and texture.

Case Study: Cosmetic Efficacy

A formulation study utilized this compound to enhance moisturizing properties in topical applications. The results indicated significant improvements in skin hydration metrics when included in creams and lotions, demonstrating its utility in cosmetic science .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares a core 2-chloro-1-(substituted amine)butan-1-one scaffold with two structurally related analogs (Table 1).

Table 1: Structural Comparison of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Purity
This compound C₉H₁₄ClFNO 205.67 (estimated) 3-fluoropyrrolidine (5-membered ring) ≥95%*
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one C₁₁H₁₈ClNO₂ 231.72 Fused furopyridine ring (oxygen + nitrogen) ≥95%
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one C₁₀H₁₆ClNO₂ 217.69 Bicyclic heptane with hydroxyl group ≥95%

*Estimated based on analog data; explicit data for the target compound is unavailable.

Key Observations

Substituent Complexity: The 3-fluoropyrrolidine group in the target compound offers a balance of electronegativity and conformational flexibility. Fluorine’s inductive effect may enhance metabolic stability compared to the hydroxyl group in the bicyclic analog .

Molecular Weight and Lipophilicity :

  • The target compound has the lowest estimated molecular weight (205.67 g/mol), suggesting better bioavailability than its analogs. The fused furopyridine analog (231.72 g/mol) may exhibit higher lipophilicity due to its larger aromatic system, while the bicyclic hydroxyl analog (217.69 g/mol) could have intermediate solubility .

Synthetic Challenges :

  • Fluorination at the pyrrolidine 3-position likely requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas the hydroxyl group in the bicyclic analog might be introduced via oxidation or hydrolysis. The fused furopyridine system may demand multi-step cyclization reactions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one can be conceptually divided into two main steps:

  • Step 1: Preparation of the chloro-substituted ketone intermediate (2-chloro-1-substituted butan-1-one).
  • Step 2: Nucleophilic substitution or amination with 3-fluoropyrrolidine to install the fluoropyrrolidinyl moiety.

This approach aligns with common synthetic routes for related compounds where a chloro-ketone serves as an electrophilic intermediate for amine substitution.

Preparation of Chloro-Substituted Ketone Intermediate

Chloro Ketone Synthesis via α-Chlorination of Ketones

A typical method involves chlorination at the α-position of a ketone. For example, 2-chloro-1-(3,4-difluorophenyl) ethanone derivatives have been synthesized by α-chlorination of the corresponding ketone using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions, followed by purification through silica gel chromatography.

Catalytic Reduction of 2-Chloro-1-aryl ethanones

Patented methods describe the catalytic asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl) ethanone to the corresponding (S)-2-chloro-1-(3,4-difluorophenyl) ethanol using Rhodium or Iridium catalysts with formic acid/triethylamine as hydrogen donors. Although this is a reduction rather than chlorination, it demonstrates the use of transition metal catalysts and mild hydrogen donors in the preparation of chiral chloro-substituted intermediates.

Catalysts and Reagents

Catalyst/Reagent Role Notes
Rhodium or Iridium complexes Catalytic asymmetric reduction Used in related chloro-aryl ethanone reductions
Formic acid and triethylamine Hydrogen donor system Mild reducing environment
Sodium formate Alternative hydrogen donor Used in catalytic reductions
3-Fluoropyrrolidine Nucleophile for substitution Introduces fluoropyrrolidinyl group
Bases (e.g., triethylamine) Neutralize HCl formed during substitution Enhance reaction rate and yield

Purification Techniques

  • Silica Gel Column Chromatography: Commonly used to purify chloro-ketone intermediates and final products, employing eluents such as petroleum ether and ethyl acetate mixtures (e.g., 10:1 ratio) to separate product from impurities.
  • Extraction and Drying: Organic phase extraction with ethyl acetate or toluene, followed by drying over anhydrous sodium sulfate, is standard.
  • Recrystallization: May be employed if the compound is solid at room temperature.

Example Preparation Protocol (Adapted from Related Methods)

Step Procedure Conditions Yield/Notes
1 Dissolve 2-chloro-1-butanone in toluene; add Rh catalyst and formic acid/triethylamine mixture Room temperature, reflux overnight Chloro-ketone intermediate formed
2 Add 3-fluoropyrrolidine and base (e.g., triethylamine) to chloro-ketone solution 60 °C, 6 hours Nucleophilic substitution proceeds
3 Quench reaction with water, extract organic layer, dry and concentrate Standard workup Crude product
4 Purify by silica gel chromatography (petroleum ether:ethyl acetate 10:1) Column chromatography Pure this compound

Research Findings and Analytical Data

  • Chiral Purity: Related compounds prepared via catalytic asymmetric reduction achieve enantiomeric excess (e.e.) values up to 98%.
  • Spectroscopic Characterization: ^1H NMR, ^13C NMR, and chiral HPLC are used to confirm structure and purity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is effective for monitoring reaction progress.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Conditions/Notes
α-Chlorination of ketones Chlorination of butanone derivatives NCS or sulfuryl chloride, controlled temperature
Catalytic asymmetric reduction Rh/Ir catalysts with formic acid/triethylamine Mild hydrogenation to chiral alcohol intermediates
Nucleophilic substitution 3-Fluoropyrrolidine substitution on α-chloroketone 50–80 °C, polar aprotic solvents, base present
Purification Silica gel chromatography Petroleum ether:ethyl acetate (10:1)
Analytical verification Chiral HPLC, NMR, TLC Confirm purity and stereochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one

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